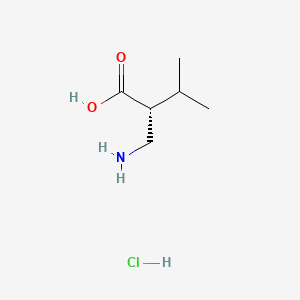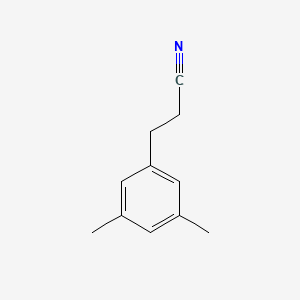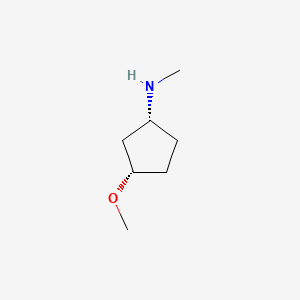
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound can be achieved using a simple and convenient method. This involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. For instance, a simple and convenient synthesis of tautomeric (6 or 2)-hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry has been presented .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is involved in several synthesis processes and chemical reactions. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Additionally, it is used in the preparation of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates through a one-step procedure with acetoacetanilides (Hayotsyan et al., 2019).
Potential Medicinal Applications
While avoiding details on drug use, dosage, and side effects, it is noteworthy that this compound has been explored for its cardiotonic activity. It has been found to be more potent than milrinone as a positive inotropic agent (Mosti et al., 1993).
Crystallographic Studies
Crystallographic studies of this compound, particularly in the context of cardiotonic agents, have been reported. For instance, the crystal structure of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylate, a related compound, has been studied to understand structure-activity relationships in cardiotonic activities (Orsini et al., 1990).
Application in Dye and Textile Industry
In the dye and textile industry, derivatives of ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate have been synthesized for application on polyester and nylon fabrics. These dyes have shown good fastness and levelness properties (Abolude et al., 2021).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity, exhibiting significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFIQHUZAFDVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)





